molecular formula C20H19ClN6O2 B2676175 1H-Benzimidazole-6-carboxylic acid, 2-[1-(5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-piperidinyl]-, methyl ester

1H-Benzimidazole-6-carboxylic acid, 2-[1-(5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-piperidinyl]-, methyl ester

Cat. No.: B2676175
M. Wt: 410.9 g/mol
InChI Key: MGRJCGXCUUCOQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

R-10015 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of LIM domain kinase.

    Biology: Investigated for its effects on cellular processes involving actin cytoskeleton dynamics.

    Medicine: Explored as a potential antiviral agent for treating infections caused by HIV, Zaire ebolavirus, Rift Valley fever virus, Venezuelan equine encephalitis virus, and herpes simplex virus 1.

    Industry: Potential applications in the development of antiviral drugs and therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

R-10015 is synthesized through a series of chemical reactions involving the formation of its core structure, followed by functional group modifications. The synthetic route typically involves the following steps:

  • Formation of the core structure through a cyclization reaction.
  • Introduction of functional groups via substitution reactions.
  • Purification and isolation of the final product.

Industrial Production Methods

The industrial production of R-10015 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The compound is then purified using techniques like crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

R-10015 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .

Mechanism of Action

R-10015 exerts its effects by binding to the ATP-binding pocket of LIM domain kinase, thereby inhibiting its activity. This inhibition blocks the phosphorylation of cofilin, a key protein involved in actin cytoskeleton dynamics. As a result, R-10015 disrupts viral processes such as DNA synthesis, nuclear migration, and virion release .

Comparison with Similar Compounds

R-10015 is unique in its high potency and selectivity for LIM domain kinase. Similar compounds include:

    LHF-535: A broad-spectrum inhibitor of arenavirus entry.

    BA-53038B: A hepatitis B virus core protein allosteric modulator.

Compared to these compounds, R-10015 demonstrates a broader antiviral spectrum and higher selectivity for LIM domain kinase .

Properties

IUPAC Name

methyl 2-[1-(5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]-3H-benzimidazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN6O2/c1-29-20(28)12-2-3-14-15(8-12)26-17(25-14)11-4-6-27(7-5-11)19-16-13(21)9-22-18(16)23-10-24-19/h2-3,8-11H,4-7H2,1H3,(H,25,26)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRJCGXCUUCOQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(N2)C3CCN(CC3)C4=NC=NC5=C4C(=CN5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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